Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a molecular formula of C19H23NO4 and a molecular weight of 329.4 g/mol. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate typically involves multiple steps, starting with the formation of the dihydropyridine core. One common approach is the condensation of ethyl acetoacetate with 3-methylbenzaldehyde in the presence of a base, followed by cyclization and subsequent modifications to introduce the ethoxy and formyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction can lead to the formation of hydroxyl groups or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block for the development of new chemical entities.
Biology: In biological research, Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate is studied for its potential biological activities, such as its effects on enzyme inhibition or receptor binding.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives may exhibit pharmacological properties that are beneficial for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological or chemical context in which it is used. For example, in medicinal applications, it may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound shares structural similarities but has a different core structure, leading to different chemical and biological properties.
4-Methoxy-2-methylphenylboronic acid: Another structurally related compound with distinct functional groups and applications.
Uniqueness: Ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 6-ethoxy-5-formyl-2-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-5-23-18-15(11-21)17(14-9-7-8-12(3)10-14)16(13(4)20-18)19(22)24-6-2/h7-11,17,20H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMDKDGDEZPXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(C(=C(N1)C)C(=O)OCC)C2=CC=CC(=C2)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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